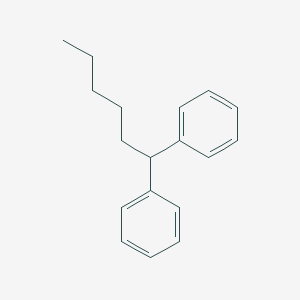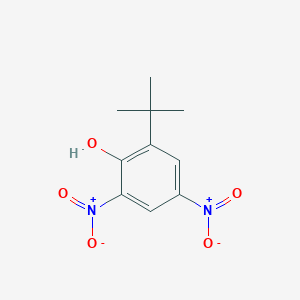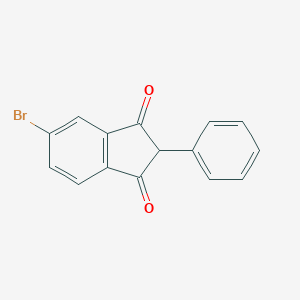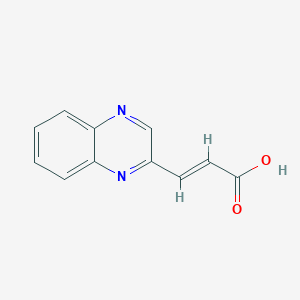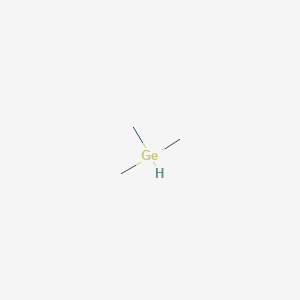
Trimethylgermanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylgermanium, with the chemical formula ( \text{C}3\text{H}{10}\text{Ge} ), is an organogermanium compound. It is a colorless, volatile liquid that is primarily used in organic synthesis and materials science. The compound is known for its reactivity, particularly in hydrogermylation reactions, where it adds across double bonds in alkenes and alkynes.
准备方法
Synthetic Routes and Reaction Conditions
Trimethylgermanium can be synthesized through the reaction of germanium tetrachloride with methylmagnesium bromide in an ether solution. The reaction proceeds as follows: [ \text{GeCl}_4 + 4 \text{CH}_3\text{MgBr} \rightarrow \text{Ge(CH}_3)_3\text{H} + 3 \text{MgBrCl} ]
Another method involves the reduction of this compound chloride with lithium aluminum hydride: [ \text{Ge(CH}_3)_3\text{Cl} + \text{LiAlH}_4 \rightarrow \text{Ge(CH}_3)_3\text{H} + \text{LiAlCl}_4 ]
Industrial Production Methods
Industrial production of trimethylgermane typically involves the same synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of catalysts, such as platinum or palladium, can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Trimethylgermanium undergoes several types of chemical reactions, including:
Hydrogermylation: Addition of the germanium-hydrogen bond across double or triple bonds in alkenes and alkynes.
Oxidation: Formation of germanium oxides upon exposure to oxidizing agents.
Substitution: Replacement of the hydrogen atom with other functional groups.
Common Reagents and Conditions
Hydrogermylation: Typically catalyzed by platinum or palladium complexes, such as Karstedt’s catalyst, under mild conditions.
Oxidation: Performed using oxidizing agents like hydrogen peroxide or ozone.
Substitution: Achieved using halogenating agents or organometallic reagents.
Major Products
Hydrogermylation: Produces organogermanium compounds with germanium-carbon bonds.
Oxidation: Results in germanium dioxide or other germanium oxides.
Substitution: Yields various organogermanium derivatives depending on the substituent introduced.
科学研究应用
Trimethylgermanium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds and as a reagent in hydrogermylation reactions.
Materials Science: Employed in the production of germanium-containing polymers and materials with unique electronic properties.
Biology and Medicine: Investigated for its potential biological activity and therapeutic applications, although its use in these fields is less common compared to its chemical applications.
Industry: Utilized in the semiconductor industry for the deposition of germanium films and in the production of specialized glass and ceramics.
作用机制
The mechanism by which trimethylgermane exerts its effects in chemical reactions involves the activation of the germanium-hydrogen bond. In hydrogermylation reactions, the germanium-hydrogen bond adds across the double or triple bond of the substrate, forming a new germanium-carbon bond. Catalysts, such as platinum or palladium, facilitate this process by coordinating to the substrate and activating the germanium-hydrogen bond.
相似化合物的比较
Similar Compounds
Trimethylsilane: Similar in structure but contains silicon instead of germanium. It is less reactive in hydrogermylation reactions.
Trimethylstannane: Contains tin instead of germanium. It is more toxic and has different reactivity patterns.
Trimethylplumbane: Contains lead instead of germanium. It is highly toxic and less commonly used.
Uniqueness
Trimethylgermanium is unique due to its balance of reactivity and stability. It is more reactive than trimethylsilane but less toxic than trimethylstannane and trimethylplumbane. This makes it a valuable reagent in organic synthesis and materials science.
属性
IUPAC Name |
trimethylgermane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10Ge/c1-4(2)3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOGRWUNSVGMMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[GeH](C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Ge |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449-63-4 |
Source


|
| Record name | Trimethylgermane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
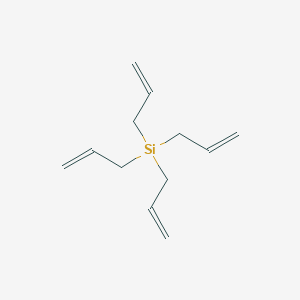
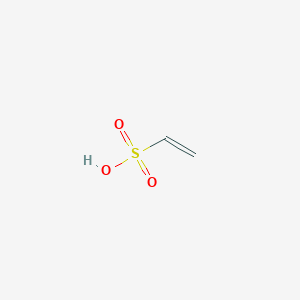
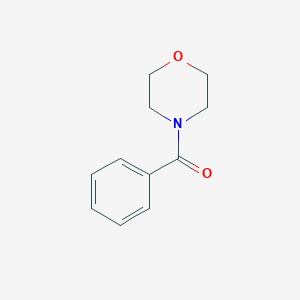
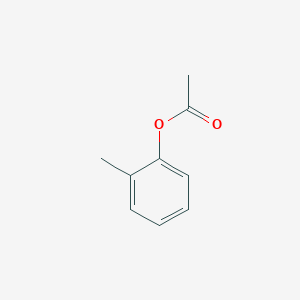
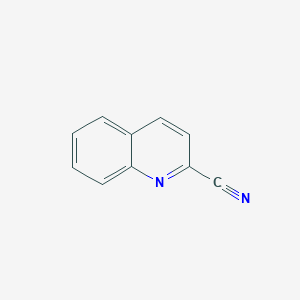
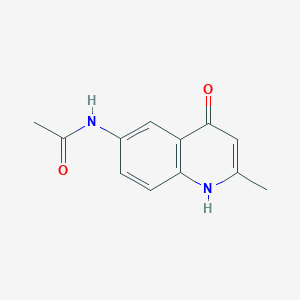
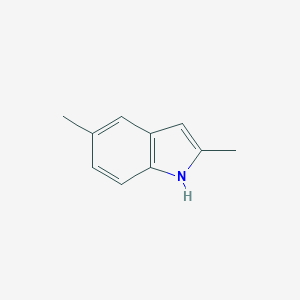
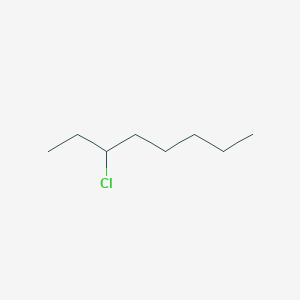
![methyl (3S)-5-[(1S,4aS,8aR)-2,5,5,8a-tetramethyl-4-oxo-4a,6,7,8-tetrahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B74153.png)
